2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-15-5-2-1-4-14(15)17(23)20-10-12-8-13(11-19-9-12)21-7-3-6-16(21)22/h1-2,4-5,8-9,11H,3,6-7,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJJNACSFBMKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the pyridine and pyrrolidinone rings, followed by bromination and amide formation. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process that forms carbon-carbon bonds between organoboron compounds and halides . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrolidinone moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzamide, including 2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide, exhibit promising anticancer properties. In vitro studies have shown that certain structural modifications can enhance cytotoxicity against various cancer cell lines. For instance, the introduction of specific substituents has been linked to increased apoptosis in tumor cells, suggesting that this compound could be a lead in developing new anticancer agents .
Antithrombotic Properties
The compound's structural characteristics suggest potential applications in developing antithrombotic agents. Similar compounds have been investigated for their ability to prevent thromboembolic events by inhibiting platelet aggregation and promoting anticoagulant effects. This application is particularly relevant in treating cardiovascular diseases where thrombus formation poses significant risks .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is critical for optimizing the efficacy of benzamide derivatives. Studies have demonstrated that modifications at specific positions on the benzamide structure can significantly influence biological activity. For instance, altering the substituents on the pyridine ring has been shown to enhance selectivity and potency against certain biological targets, making it a focus for further research .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzamide derivatives, including this compound, against various cancer cell lines. Results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects compared to standard chemotherapeutics.
Case Study 2: Antithrombotic Activity
In another study focusing on antithrombotic properties, researchers synthesized several derivatives based on the benzamide scaffold. The findings suggested that specific modifications led to enhanced anticoagulant activity in animal models, paving the way for potential clinical applications in thromboembolic disease prevention.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares 2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis, and bioactivity.
Structural Analogues in Benzamide Scaffolds
a. Thiazol-2-yl Benzamide Derivatives (e.g., Compounds 4d, 4e, 4f)
- Substituents: These compounds feature a thiazole ring instead of a pyridine, with morpholine, piperazine, or dimethylamino groups at the 5-position of the thiazole .
- Key Differences: The absence of a bromine atom and pyrrolidinone group reduces lipophilicity compared to the target compound.
- Bioactivity : Preliminary studies suggest antimicrobial and anticancer activity, likely influenced by the electron-withdrawing chlorine substituents on the benzamide .
b. N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Substituents : Contains a hydroxyl group and dimethyl ethyl chain, forming an N,O-bidentate directing group .
- Synthesis: Synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, differing from the target compound’s likely multi-step pyridine functionalization .
c. MS275 (Histone Deacetylase Inhibitor)
- Substituents: Shares a pyridin-3-ylmethyl-benzamide backbone but incorporates a carbamate linkage and aminophenyl group .
- Key Differences: The carbamate group in MS275 facilitates HDAC inhibition, whereas the target’s bromine and pyrrolidinone may direct alternative mechanisms (e.g., kinase inhibition).
Substituent Effects on Physicochemical Properties
| Compound | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | 2-Bromo, 2-oxopyrrolidinyl-pyridine | ~390.3 | Not reported | ~3.2 |
| 4d (Thiazol-2-yl derivative) | 3,4-Dichloro, morpholinomethyl | ~470.9 | 180–182 | ~2.8 |
| MS275 | Pyridinylmethyl carbamate | ~420.4 | 195–197 | ~2.5 |
- Bromine vs.
- Pyrrolidinone vs. Morpholine: The 2-oxopyrrolidinyl group may offer improved hydrogen-bonding capacity over morpholine’s ether oxygen, influencing target selectivity.
Bioactivity and Pharmacological Potential
- Target Compound: The bromine atom may confer cytotoxicity or halogen-bonding interactions with biological targets, while the pyrrolidinone could mimic natural substrates in enzyme-binding pockets.
- Thiazol-2-yl Analogues : Demonstrated activity against MCF-7 cancer cells (IC₅₀ ~12 µM for 4d), attributed to chloro substituents and thiazole rigidity . The target’s bromine might enhance potency but reduce solubility.
- MS275 : HDAC inhibition (IC₅₀ ~0.3 µM) highlights the importance of carbamate and pyridine groups; the target’s divergent substituents suggest alternative mechanisms .
Biological Activity
2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the structure, synthesis, and biological activities of this compound, supported by relevant studies and findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 392.3 g/mol. The structure includes a bromine atom, a pyridine ring, and an oxopyrrolidine moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including bromination, amidation, and cyclization processes. The specific synthetic route can vary based on the desired purity and yield.
Anticancer Potential
Recent studies have highlighted the anticancer properties of similar benzamide derivatives. For instance, compounds that share structural characteristics with this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that derivatives exhibited significant cytotoxicity against pancreatic cancer cells, with IC50 values in the low micromolar range .
The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets, potentially modulating pathways involved in cell proliferation and apoptosis. For example, similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and survival .
Case Studies
- Study on Pancreatic β-cell Protection : A related compound was found to protect pancreatic β-cells from endoplasmic reticulum stress-induced apoptosis. This suggests that this compound may also exhibit protective effects in metabolic disorders like diabetes .
- Inhibition of Enzymatic Activity : Research has indicated that benzamide derivatives can act as inhibitors of various enzymes, including those involved in inflammation and cancer progression. The inhibition of these enzymes could lead to reduced tumor growth and improved patient outcomes .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for preparing 2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-bromobenzoic acid derivatives and the amine-containing pyridine intermediate. A common approach involves activating the carboxylic acid with coupling reagents like HATU or EDCI, followed by reaction with the amine (e.g., 5-(aminomethyl)-3-(2-oxopyrrolidin-1-yl)pyridine). For example, describes a similar benzamide synthesis using 4-bromo-3-fluorobenzoic acid and pyridin-2-amine under coupling conditions . Additionally, outlines a protocol for benzamide formation using methyl 3-(chlorocarbonyl)propanoate and pyridine as a base .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and integration ratios. For instance, reports H NMR shifts for bromo-fluorobenzamide derivatives (δ 7.57–7.74 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase HPLC with UV detection, as demonstrated in for related benzamides .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS. uses GC-MS (EI) to detect the molecular ion peak at m/z 310 .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs in , which recommends DMSO for stock solutions stored at -20°C .
- Stability : Avoid prolonged exposure to light or moisture. For analogs with pyrrolidinone moieties (e.g., ), stability in aqueous buffers should be tested at physiological pH (7.4) using LC-MS monitoring .
Advanced Research Questions
Q. How does the 2-oxopyrrolidin-1-yl group influence the compound’s biological activity or target selectivity?
- Methodological Answer : The 2-oxopyrrolidin-1-yl group enhances hydrophilicity and may engage in hydrogen bonding with target proteins. To evaluate its role:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing the pyrrolidinone with other heterocycles (e.g., piperidine, morpholine) and compare activity. demonstrates how modifying substituents on benzamide derivatives affects kinase inhibitor selectivity .
- Molecular Docking : Use computational tools to predict interactions with targets like CSF1R () or Mycobacterium tuberculosis enzymes () .
Q. What strategies can resolve contradictory biological activity data across structural analogs?
- Methodological Answer :
- Dose-Response Curves : Validate activity discrepancies using standardized assays (e.g., IC determination in enzyme inhibition assays). employs anti-tubercular activity screening against M. tuberculosis H37Ra to rank derivatives .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation explains variability (e.g., notes CSF1R inhibitor stability in DMSO) .
- Crystallography : Resolve binding mode ambiguities via X-ray co-crystallization, as seen in for kinase inhibitors .
Q. How can researchers design derivatives to optimize pharmacokinetic properties while retaining activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the bromine atom with chlorine or trifluoromethyl groups to modulate lipophilicity (logP). highlights trifluoromethyl substitutions in Gleevec analogs to improve bioavailability .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance solubility. describes ester-to-amide conversions under mild conditions .
- In Silico ADMET Prediction : Tools like SwissADME can prioritize derivatives with favorable absorption and toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
